molecular formula C6H6F3NO2 B3013921 6-(Trifluoromethyl)piperidine-2,4-dione CAS No. 1552231-27-2

6-(Trifluoromethyl)piperidine-2,4-dione

Cat. No. B3013921
M. Wt: 181.114
InChI Key: OLKWYGCQFOEDNI-UHFFFAOYSA-N
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Description

The compound 6-(Trifluoromethyl)piperidine-2,4-dione is a derivative of piperidine-2,4-dione, which is a core structure for various biologically active compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of trifluoromethylated piperidine-2,4-diones has been explored in several studies. For instance, trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones were prepared from 6-aminouracils using trifluoroacetylated precursors in good yields . Another approach involved the electrochemical synthesis of 6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through a three-component condensation process, which included the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione . These methods highlight the versatility of trifluoromethylated compounds and their potential for generating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, has been characterized by crystallography, revealing intricate hydrogen bonding patterns . Although the exact structure of 6-(Trifluoromethyl)piperidine-2,4-dione is not detailed in the provided papers, the presence of the trifluoromethyl group is likely to influence the molecule's conformation and intermolecular interactions due to its strong electronegativity.

Chemical Reactions Analysis

The chemical reactivity of piperidine-2,4-dione derivatives is influenced by the substituents on the piperidine ring. For example, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogs involved alkylation reactions to introduce various alkyl substituents . These modifications can significantly alter the compound's chemical behavior and interaction with biological targets, such as enzymes.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of trifluoromethylated pyrazoles through selective protection of trifluoromethyl‐β‐diketones (Lyga & Patera, 1990).
  • Catalysis in Multi-Component Reactions : It serves as a catalyst in one-pot multi-component reactions, leading to the formation of CF3-containing spiro[indene-2,3′-piperidine] derivatives (Dai et al., 2012).
  • Formation in Enantiomeric Separation : The compound is involved in the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure (Overbeke et al., 1997).

Structural and Molecular Analysis

  • Structural Analysis in Crystallography : Its derivatives have been analyzed for their structural properties in crystallography, providing insights into molecular interactions and arrangements (Li et al., 2005).

Application in Synthesis and Drug Development

  • Synthesis of Azaheterocycles : The compound is pivotal in synthesizing piperidine-2,4-dione-type azaheterocycles, crucial in modern drug development and natural product synthesis (Tikhov & Kuznetsov, 2020).
  • Formation of Fluorine-Containing Compounds : It is involved in the formation of fluorine-containing multiply substituted dispirocyclohexanes, highlighting its utility in creating complex molecular structures (Dai et al., 2009).

Other Significant Applications

  • Formation in Diazopiperidiones : The compound is used in the synthesis of diazopiperidiones, which are important in microlithography for nonchemically amplified deep UV photoresists (Tattersall et al., 2004).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine-2,6-diones, which include “6-(Trifluoromethyl)piperidine-2,4-dione”, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKWYGCQFOEDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)piperidine-2,4-dione

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